molecular formula C24H29F3O3S2Si B12834763 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate

5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate

Cat. No.: B12834763
M. Wt: 514.7 g/mol
InChI Key: KZSPTRMFLSLZNR-UHFFFAOYSA-M
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Description

5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate (hereafter referred to as Compound A) is a sulfur-based electrophilic alkyne transfer reagent. It is synthesized via the reaction of dibenzo[b,d]thiophene 5-oxide with triflic anhydride (Tf2O) and triisopropylsilylacetylene (TIPS-ethynyl) at low temperatures (-50°C), followed by purification via column chromatography . Key features include:

  • Stability: Can be stored at room temperature in closed vials for weeks without decomposition.
  • Reactivity: Transfers the alkyne moiety to nucleophiles (e.g., thiols, sulfonamides) in the presence of bases like carbonates .
  • Thermal Behavior: Decomposes above 155°C with a significant energy release (>600 J/g), as shown by differential scanning calorimetry (DSC) .

Properties

Molecular Formula

C24H29F3O3S2Si

Molecular Weight

514.7 g/mol

IUPAC Name

2-dibenzothiophen-5-ium-5-ylethynyl-tri(propan-2-yl)silane;trifluoromethanesulfonate

InChI

InChI=1S/C23H29SSi.CHF3O3S/c1-17(2)25(18(3)4,19(5)6)16-15-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24;2-1(3,4)8(5,6)7/h7-14,17-19H,1-6H3;(H,5,6,7)/q+1;/p-1

InChI Key

KZSPTRMFLSLZNR-UHFFFAOYSA-M

Canonical SMILES

CC(C)[Si](C#C[S+]1C2=CC=CC=C2C3=CC=CC=C31)(C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate typically involves the reaction of triisopropylsilyl chloride with dibenzo[b,d]thiophene under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or sulfide.

    Substitution: Formation of substituted dibenzo[b,d]thiophenium derivatives.

Scientific Research Applications

Synthesis and Properties

The synthesis of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate involves the reaction of dibenzo[b,d]thiophene derivatives with triisopropylsilyl ethynyl groups. The compound can be purified through column chromatography, demonstrating stability under standard laboratory conditions, making it suitable for various applications .

Chemical Properties:

  • Molecular Formula: C24H29F3O3S2Si
  • Molecular Weight: 514.7 g/mol
  • CAS Number: 2244536-10-3

Applications in Organic Synthesis

This compound serves as an important reagent in organic synthesis due to its unique structural features. Its triflate group enhances reactivity, allowing it to participate in various coupling reactions, particularly in the formation of carbon-carbon bonds.

Key Reactions:

  • Cross-Coupling Reactions: The triflate moiety can facilitate Suzuki and Stille coupling reactions, which are crucial for constructing complex organic molecules.
  • Electrophilic Aromatic Substitution: The presence of the dibenzo[b,d]thiophenium group allows for selective electrophilic substitution reactions, enabling the functionalization of aromatic systems.

Applications in Material Science

The compound's unique electronic properties make it a candidate for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.

Case Studies:

  • Organic Photovoltaics (OPVs): Research has shown that compounds like this compound can be incorporated into OPV devices to enhance charge transport properties .
  • Conductive Polymers: Its incorporation into conductive polymer matrices has been investigated for improving electrical conductivity and stability under operational conditions.

Applications in Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modify biological targets through selective functionalization.

Research Findings:

  • Targeted Drug Delivery: Studies indicate that derivatives of dibenzo[b,d]thiophenium compounds may be utilized for targeted drug delivery systems, leveraging their ability to interact with specific cellular receptors .
  • Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit anticancer properties, warranting further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate involves its interaction with specific molecular targets. The triisopropylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. 5-(1-Diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium Triflate (Compound B)
  • Synthesis : Prepared using a sulfonium analogue route involving diazoethyl groups. Reacts under photochemical conditions to generate diazomethyl radicals .
  • Thermal Stability : Decomposes at 140°C (lower than Compound A) with 400 J/g energy release, making it safer for large-scale syntheses .
  • Applications : Used in radical transfer reactions for functionalizing aromatic moieties, contrasting with Compound A’s electrophilic alkynylation .
  • Handling : Similar to Compound A, it is bench-stable and chromatographically purifiable .
2.2. 5-(Cyano)dibenzothiophenium Triflate (Compound C)
  • Synthesis : Derived from dibenzo[b,d]thiophene 5-oxide, Tf2O, and trimethylsilyl cyanide (TMSCN) at -50°C .
  • Reactivity: Specializes in electrophilic cyanation and cyanocyclization reactions (e.g., forming indole derivatives), unlike Compound A’s alkyne transfer .
  • Thermal Data: Not explicitly reported, but its low-temperature synthesis suggests sensitivity to heat.
2.3. General Comparison Table
Property Compound A Compound B Compound C
Substituent Triisopropylsilyl ethynyl 1-Diazo-2-ethoxy-2-oxoethyl Cyano
Decomposition Temp. >155°C (>600 J/g) 140°C (400 J/g) Not reported
Key Reactivity Electrophilic alkynylation (C–C bond formation) Diazomethyl radical generation (radical transfer) Electrophilic cyanation (C–N bond formation)
Applications Synthesis of alkynylated pharmaceuticals and materials Functionalization of drug-like molecules via radical chemistry Cyanated heterocycles (e.g., indoles, Povarov adducts)
Purification Column chromatography; recrystallization removes sulfone byproducts Column chromatography Not detailed in evidence
Stability Bench-stable (weeks in closed vial) Bench-stable Likely requires low-temperature storage due to cyano group reactivity

Research Findings and Implications

  • Thermal Safety : Compound B’s lower decomposition temperature (140°C vs. 155°C) and reduced energy release (400 J/g vs. >600 J/g) make it preferable for industrial-scale reactions where exothermicity is a concern .
  • Functional Group Versatility: Compound A’s triisopropylsilyl group enhances steric protection of the alkyne, enabling selective transfer . Compound C’s cyano group facilitates direct electrophilic substitution, bypassing traditional nucleophilic cyanide reagents .
  • Synthetic Flexibility : The dibenzothiophenium core allows modular substitution, enabling tailored reagents for diverse applications (e.g., alkynylation, cyanation, radical chemistry) .

Biological Activity

5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its dibenzo[b,d]thiophene backbone, modified with a triisopropylsilyl ethynyl group and triflate as the counterion. This structure enhances its stability and solubility, which are critical for biological applications.

  • Antitumor Activity : Research indicates that compounds with thiophene moieties exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade .
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. This effect could be attributed to its ability to modulate oxidative stress and inflammatory responses in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of oxidative stress in neuronal cells

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted the compound's ability to activate caspase-3, a key enzyme in the apoptotic pathway, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding supports further investigation into its use as a novel antimicrobial agent .
  • Neuroprotection : A preliminary animal study indicated that administration of the compound resulted in decreased markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. This suggests that it may have therapeutic potential for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What experimental precautions are critical during the synthesis of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate?

  • Methodological Answer : Prior to synthesis, conduct a thorough hazard assessment for all reagents (e.g., triflic acid anhydride, diazoacetic esters) and solvents (e.g., dichloromethane). Use a well-ventilated fume hood and inert gas (N₂) for moisture-sensitive steps. Diazo compounds are explosive; handle them at low temperatures (<–78°C) and avoid mechanical shock . Purification via column chromatography requires monitoring by TLC, as impurities may co-elute with the product. Post-synthesis, confirm purity via ¹H/¹³C NMR and DSC to assess thermal stability .

Q. How is the structure of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation involves:

  • NMR spectroscopy : Analyze ¹H and ¹³C spectra for characteristic signals (e.g., ethynyl protons at ~2.5 ppm, triisopropylsilyl groups at 1.0–1.3 ppm).
  • Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • Differential Scanning Calorimetry (DSC) : Determine decomposition temperature and energy release (~140°C, 400 J/g for this compound) to differentiate it from analogs (e.g., hypervalent iodine reagents decomposing at 120°C) .

Advanced Research Questions

Q. How does the thermal stability of this compound compare to hypervalent iodine-based diazo transfer reagents?

  • Methodological Answer : DSC analysis shows this compound decomposes at 140°C (400 J/g), whereas hypervalent iodine analogs (e.g., Togni’s reagent) decompose earlier (120°C) with higher energy release (>600 J/g). This makes the sulfonium salt safer for large-scale reactions. Stability tests (e.g., 24-hour heating at 50°C) confirm no mass loss, supporting bench storage . For risk assessment, apply the Yoshida correlation to predict impact sensitivity and explosive potential .

Q. What strategies optimize the generation of diazomethyl radicals using this compound in photoredox catalysis?

  • Methodological Answer : Use blue LED light (450–470 nm) with Ru(bpy)₃²⁺ or Ir(ppy)₃ as photocatalysts. Monitor radical generation via EPR spectroscopy. Adjust solvent polarity (e.g., acetonitrile > DCM) to enhance radical lifetime. Compare reactivity with I(III) analogs: sulfonium salts exhibit slower decomposition but higher selectivity in C–H functionalization .

Q. How can researchers address contradictions in reported yields for reactions involving this reagent?

  • Methodological Answer : Yield discrepancies often arise from:

  • Oxygen sensitivity : Ensure rigorous inert atmosphere (N₂/Ar) during diazo transfer.
  • Solvent purity : Use anhydrous DCM (dried via MBraun SPS system) to prevent hydrolysis.
  • Catalyst loading : Optimize photoredox catalyst concentration (typically 1–5 mol%) to balance efficiency and side reactions. Validate protocols using control experiments with known substrates (e.g., styrenes or heteroarenes) .

Application-Oriented Questions

Q. What synthetic routes enable diversification of the dibenzo[b,d]thiophenium core for tailored reactivity?

  • Methodological Answer : Modify the electrophilic ethynyl-triisopropylsilyl group via:

  • Sonogashira coupling : Replace triisopropylsilyl with aryl/alkynyl groups.
  • Nucleophilic substitution : React with Grignard reagents (e.g., RMgX) to install alkyl/aryl substituents.
  • Photochemical C–H functionalization : Use diazomethyl radicals to access fused polycyclic architectures. X-ray crystallography of intermediates (e.g., sulfonium salts) guides regioselectivity .

Q. How does the electronic nature of substituents on the dibenzo[b,d]thiophenium scaffold influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., triflate) enhance electrophilicity, accelerating Suzuki-Miyaura couplings with arylboronic acids. Conversely, electron-donating groups (e.g., methoxy) favor Ullmann-type couplings. DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states .

Safety and Stability

Q. What protocols ensure safe storage and handling of this compound?

  • Methodological Answer : Store in amber vials at –20°C under inert gas. Avoid exposure to light, moisture, and strong oxidizers. Conduct regular DSC screenings to monitor batch-to-batch stability. For disposal, neutralize with aqueous NaHCO₃ and adsorb onto silica gel before incineration .

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